![molecular formula C9H9BrN2 B1520038 4-Bromo-2,3-dimethyl-2H-indazole CAS No. 1159511-85-9](/img/structure/B1520038.png)
4-Bromo-2,3-dimethyl-2H-indazole
Overview
Description
4-Bromo-2,3-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-85-9 . It has a molecular weight of 225.09 and is a white solid . The IUPAC name for this compound is 4-bromo-2,3-dimethyl-2H-indazole .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 4-Bromo-2,3-dimethyl-2H-indazole, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,3-dimethyl-2H-indazole is C9H9BrN2 . The average mass is 225.085 Da and the monoisotopic mass is 223.994904 Da .Physical And Chemical Properties Analysis
4-Bromo-2,3-dimethyl-2H-indazole is a white solid . It should be stored at room temperature .Scientific Research Applications
Anticancer Activity
4-Bromo-2,3-dimethyl-2H-indazole: has been explored for its potential in cancer treatment due to its ability to inhibit various cancer cell lines. The indazole moiety is a common feature in many pharmacologically active compounds, including those with anticancer properties . The bromo and methyl groups may further enhance the compound’s bioactivity, making it a valuable candidate for developing new anticancer drugs.
Anti-Inflammatory and Analgesic Applications
Compounds containing the indazole scaffold, such as 4-Bromo-2,3-dimethyl-2H-indazole , have shown promising anti-inflammatory and analgesic activities. This makes them potential therapeutic agents for treating inflammatory conditions and pain management .
Antimicrobial and Antibacterial Properties
The structural motif of indazole is known to possess antimicrobial and antibacterial properties. The addition of bromo and methyl groups could potentially improve these properties, leading to the development of new antibiotics that can combat resistant strains of bacteria .
Antihypertensive Effects
Indazole derivatives have been reported to exhibit antihypertensive effects. As such, 4-Bromo-2,3-dimethyl-2H-indazole could be utilized in the synthesis of new compounds to manage high blood pressure and related cardiovascular conditions .
Serotonin Receptor Antagonism
Indazole compounds have been investigated for their role as serotonin receptor antagonists. This application is crucial in the development of treatments for psychiatric disorders, including depression and anxiety .
Phosphoinositide 3-Kinase Inhibition
The indazole ring system is used in selective inhibitors of phosphoinositide 3-kinase δ, which are important for treating respiratory diseases4-Bromo-2,3-dimethyl-2H-indazole could serve as a starting point for synthesizing these inhibitors .
Safety and Hazards
The safety information for 4-Bromo-2,3-dimethyl-2H-indazole includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIUSSSKAQHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethyl-2H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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